1-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-5(4H)-one
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Overview
Description
1-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a pyrazolone core substituted with a 4-chlorophenyl group and a morpholino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-5(4H)-one can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. Finally, the methyl group is replaced with a morpholino group through nucleophilic substitution using morpholine under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolone ring to pyrazolidine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of the pyrazolone ring.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but lacks the morpholino group.
4-Chlorophenyl isothiocyanate: Contains the 4-chlorophenyl group but has different functional groups and reactivity.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Another heterocyclic compound with a 4-chlorophenyl group but different core structure.
Uniqueness: 1-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-5(4H)-one is unique due to the presence of both the morpholino and pyrazolone groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.
Properties
CAS No. |
92026-67-0 |
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Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-morpholin-4-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-13(18)9-12(15-17)16-5-7-19-8-6-16/h1-4H,5-9H2 |
InChI Key |
GXXIOSHTLKYMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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